N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Description
N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a pyrimidine-derived glycine analog characterized by a trifluoromethyl group at position 4, a 2-thienyl substituent at position 6, and an N-methylated glycine moiety. Its molecular formula is C₁₂H₁₀F₃N₃O₂S, with a molecular weight of 317.29 g/mol .
Properties
Molecular Formula |
C12H10F3N3O2S |
|---|---|
Molecular Weight |
317.29 g/mol |
IUPAC Name |
2-[methyl-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C12H10F3N3O2S/c1-18(6-10(19)20)11-16-7(8-3-2-4-21-8)5-9(17-11)12(13,14)15/h2-5H,6H2,1H3,(H,19,20) |
InChI Key |
MCNRPJLXOKHHBO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves multi-step organic synthesis. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity . The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl and thienyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thienyl and pyrimidinyl groups may contribute to binding affinity and specificity for certain enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at the Pyrimidine Ring
Thienyl Positional Isomers
- N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Molecular formula: C₁₂H₁₀F₃N₃O₂S Molecular weight: 317.29 g/mol . Key difference: The thienyl group is attached at position 3 instead of position 2.
Non-Methylated Glycine Analogs
Aromatic Substituent Variations
Phenyl vs. Thienyl Substituents
- N-Methyl-N-[6-(m-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Molecular formula: C₁₅H₁₄F₃N₃O₂ Molecular weight: 325.29 g/mol .
N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Heterocyclic Replacements
Functional Group Modifications
Methylation Effects
- N-Methyl-N-[6-(benzo-[b]-thiophen-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Molecular formula: C₁₆H₁₂F₃N₃O₂S Molecular weight: 367.35 g/mol .
Methoxy and Dimethoxy Derivatives
Structural and Property Comparison Table
Research Implications
- Electronic Effects : The trifluoromethyl group enhances metabolic stability and electronegativity, while thienyl/furyl groups modulate π-orbital interactions .
- Solubility and Bioavailability : Methylation (e.g., N-methyl) increases lipophilicity, whereas methoxy groups improve aqueous solubility .
- Structure-Activity Relationships (SAR) : Positional isomerism (2- vs. 3-thienyl) and aromatic substituent bulk significantly influence target selectivity .
Biological Activity
N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C12H10F3N3O2S
- Molecular Weight : 325.29 g/mol
- CAS Number : 1820603-71-1
The compound features a pyrimidine ring substituted with a thiophene moiety and trifluoromethyl groups, which are known to enhance biological activity through increased lipophilicity and altered electronic properties.
Research has indicated that compounds with similar structures often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction and are implicated in numerous physiological processes. The interaction of pyrimidine derivatives with GPCRs can modulate pathways related to inflammation and cellular signaling .
- Liver X Receptors (LXRs) : Some studies suggest that related compounds may activate LXRs, which are involved in lipid metabolism and inflammatory responses. This activation can lead to the suppression of pro-inflammatory cytokines such as TNF-α and IL-6 .
Antimicrobial Activity
Preliminary studies have shown that compounds similar to this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Pyrimidine Derivative | Antimicrobial | Staphylococcus aureus | |
| Thieno[2,3-d]pyrimidine | Antimicrobial | Escherichia coli |
These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation.
Anti-inflammatory Effects
Research on related thieno[2,3-d]pyrimidine derivatives has demonstrated significant anti-inflammatory effects. For example, compounds were shown to reduce the expression of inflammatory markers in stimulated macrophages. This effect is believed to be mediated through the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .
Case Studies
- In Vitro Studies : In cell line experiments, this compound was tested for its ability to inhibit the production of pro-inflammatory cytokines. Results indicated a dose-dependent reduction in TNF-α levels upon treatment with the compound.
- In Vivo Studies : Animal models of induced inflammation showed that administration of this compound resulted in decreased inflammation markers in tissues, suggesting potential therapeutic applications for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
